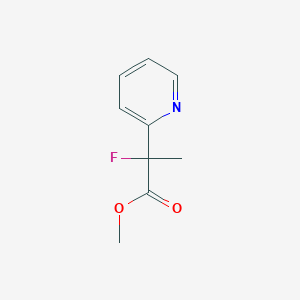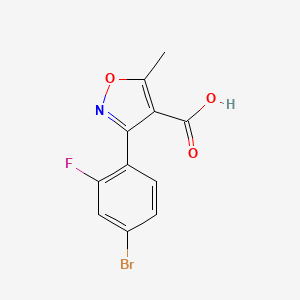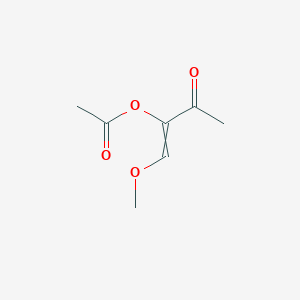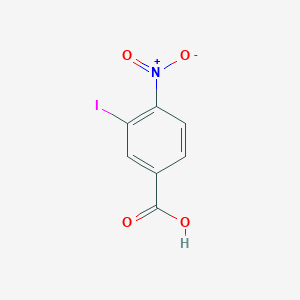
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-4-chlorocinnamic acid is a derivative of cinnamic acid, characterized by the presence of a phenyl group and a chlorine atom attached to the cinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-chlorocinnamic acid can be synthesized through several methods. One common approach involves the Steglich esterification, where cinnamic acid derivatives react with the Steglich reagent to form esters . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Phenyl-4-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-4-chlorocinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Alpha-Phenyl-4-chlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Chlorocinnamic acid: Similar in structure but lacks the phenyl group.
3-Methoxy-4-hydroxycinnamic acid: Contains methoxy and hydroxy groups instead of a chlorine atom.
3,4-Dimethoxycinnamic acid: Features two methoxy groups on the aromatic ring.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and biological activities .
Conclusion
Alpha-Phenyl-4-chlorocinnamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable reagent in organic synthesis. Additionally, its promising biological activities highlight its potential in drug development and other medical applications.
Eigenschaften
Molekularformel |
C15H11ClO2 |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,(H,17,18) |
InChI-Schlüssel |
VRWKAXRIXMCDDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














